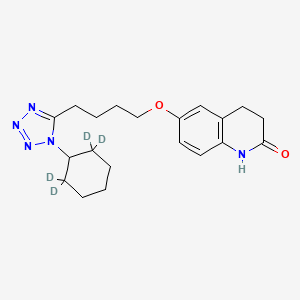

Cilostazol-d4

Vue d'ensemble

Description

Cilostazol-d4 est une forme deutérée du cilostazol, un dérivé de la quinolinone principalement utilisé comme antiagrégant plaquettaire et vasodilatateur. Le cilostazol agit en inhibant la phosphodiestérase III, ce qui conduit à une augmentation des niveaux d'adénosine monophosphate cyclique (AMPc) dans les plaquettes et les vaisseaux sanguins . Ce composé est utilisé dans le traitement de la claudication intermittente et a fait l'objet de recherches pour diverses autres applications cliniques .

Mécanisme D'action

Target of Action

Cilostazol-d4 primarily targets Phosphodiesterase III (PDE III) . This enzyme plays a crucial role in the degradation of cyclic adenosine monophosphate (cAMP), a molecule that is involved in various cellular processes. By inhibiting PDE III, this compound increases the levels of cAMP within cells .

Mode of Action

This compound interacts with its primary target, PDE III, by inhibiting its activity. This inhibition leads to an increase in intracellular cAMP levels . Elevated cAMP levels then lead to the activation of Protein Kinase A (PKA), which in turn inhibits platelet aggregation and induces vasodilation .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the cAMP-dependent pathway. The increase in cAMP levels, resulting from PDE III inhibition, affects multiple cellular processes. For instance, it inhibits platelet aggregation, promotes vasodilation, and protects against ischemic-reperfusion injury . Additionally, this compound has been implicated in other pathways, including the inhibition of adenosine reuptake and the inhibition of multidrug resistance protein 4 .

Result of Action

The molecular and cellular effects of this compound’s action are wide-ranging due to its impact on cAMP levels and subsequent activation of PKA. It exhibits antiplatelet, antiproliferative, and vasodilatory properties, and it also provides protection against ischemic-reperfusion injury . These effects have been observed in multiple cell types, including platelets, vascular smooth muscle cells, adipose cells, and ventricular myocytes .

Analyse Biochimique

Biochemical Properties

Cilostazol-d4, like its parent compound Cilostazol, works through the inhibition of phosphodiesterase III, leading to subsequent increases in intracellular cyclic adenosine monophosphate (cAMP) levels . It interacts with enzymes such as phosphodiesterase III and proteins like multidrug resistance protein 4 .

Cellular Effects

This compound affects multiple cells including platelets, vascular smooth muscle cells, adipose cells, and ventricular myocytes . It exhibits antiplatelet, antiproliferative, vasodilatory, and ischemic-reperfusion protective properties .

Molecular Mechanism

The primary mechanism of action of this compound is through the inhibition of phosphodiesterase III, leading to an increase in intracellular cAMP levels . This can lead to changes in gene expression and enzyme activation or inhibition .

Dosage Effects in Animal Models

Cilostazol has been shown to reduce infarct volume and neurofunctional deficits in cerebral ischemia models and cerebral vasospasm in subarachnoid hemorrhage models .

Metabolic Pathways

This compound, like Cilostazol, is involved in the cAMP signaling pathway . It inhibits phosphodiesterase III, leading to an increase in cAMP levels .

Transport and Distribution

This compound, like Cilostazol, is extensively metabolized by hepatic cytochrome P-450 enzymes, mainly 3A4, and, to a lesser extent, 2C19, with metabolites largely excreted in urine .

Subcellular Localization

Given its mechanism of action, it is likely to be found where phosphodiesterase III is located, which includes platelets, vascular smooth muscle cells, adipose cells, and ventricular myocytes .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse du cilostazol-d4 implique l'incorporation d'atomes de deutérium dans la molécule de cilostazol. Cela peut être réalisé par diverses méthodes, notamment l'utilisation de réactifs ou de solvants deutérés lors du processus de synthèse. La voie de synthèse spécifique peut impliquer plusieurs étapes, notamment la formation de composés intermédiaires et leur deutération ultérieure .

Méthodes de production industrielle

La production industrielle du this compound implique généralement une synthèse chimique à grande échelle utilisant des conditions réactionnelles optimisées pour garantir un rendement et une pureté élevés. Le processus peut inclure l'utilisation d'équipements et de techniques spécialisés pour manipuler les composés deutérés et maintenir l'intégrité des atomes de deutérium tout au long de la synthèse .

Analyse Des Réactions Chimiques

Types de réactions

Le cilostazol-d4, comme son homologue non deutéré, subit diverses réactions chimiques, notamment :

Oxydation : Le cilostazol peut être oxydé pour former ses métabolites, tels que le 3,4-déhydro-cilostazol.

Réduction : Des réactions de réduction peuvent également se produire, bien qu'elles soient moins fréquentes.

Substitution : Des réactions de substitution peuvent avoir lieu, en particulier en ce qui concerne le cycle tétrazole.

Réactifs et conditions courants

Les réactifs courants utilisés dans les réactions du this compound comprennent les agents oxydants comme le peroxyde d'hydrogène et les agents réducteurs comme le borohydrure de sodium. Les réactions sont généralement réalisées dans des conditions contrôlées, telles que des températures et des niveaux de pH spécifiques, pour garantir les résultats souhaités .

Principaux produits formés

Les principaux produits formés à partir des réactions du this compound comprennent ses divers métabolites, tels que le 3,4-déhydro-cilostazol, qui conserve l'activité pharmacologique du composé parent .

Applications de la recherche scientifique

Le this compound présente une large gamme d'applications de recherche scientifique, notamment :

Mécanisme d'action

Le this compound exerce ses effets en inhibant la phosphodiestérase III, ce qui conduit à une augmentation des niveaux d'adénosine monophosphate cyclique (AMPc) dans les plaquettes et les vaisseaux sanguins . Cela entraîne l'inhibition de l'agrégation plaquettaire et la vasodilatation. Les cibles moléculaires du this compound comprennent la phosphodiestérase III et les voies de signalisation associées qui régulent les niveaux d'AMPc .

Applications De Recherche Scientifique

Cilostazol-d4 has a wide range of scientific research applications, including:

Comparaison Avec Des Composés Similaires

Le cilostazol-d4 peut être comparé à d'autres inhibiteurs de la phosphodiestérase III, tels que :

Milrinone : Un autre inhibiteur de la phosphodiestérase III principalement utilisé dans le traitement de l'insuffisance cardiaque.

Amrinone : Similaire à la milrinone, utilisé pour ses effets inotropes et vasodilatateurs.

Le this compound est unique en raison de sa nature deutérée, ce qui peut présenter des avantages en termes de stabilité métabolique et de réduction des effets secondaires par rapport à son homologue non deutéré .

Propriétés

IUPAC Name |

6-[4-[1-(2,2,6,6-tetradeuteriocyclohexyl)tetrazol-5-yl]butoxy]-3,4-dihydro-1H-quinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27N5O2/c26-20-12-9-15-14-17(10-11-18(15)21-20)27-13-5-4-8-19-22-23-24-25(19)16-6-2-1-3-7-16/h10-11,14,16H,1-9,12-13H2,(H,21,26)/i6D2,7D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRGUKTPIGVIEKM-KXGHAPEVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N2C(=NN=N2)CCCCOC3=CC4=C(C=C3)NC(=O)CC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(CCCC(C1N2C(=NN=N2)CCCCOC3=CC4=C(C=C3)NC(=O)CC4)([2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

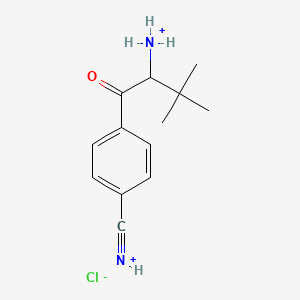

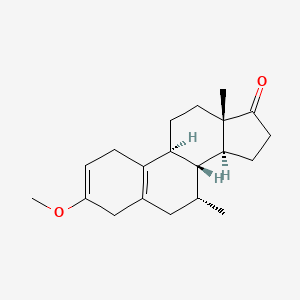

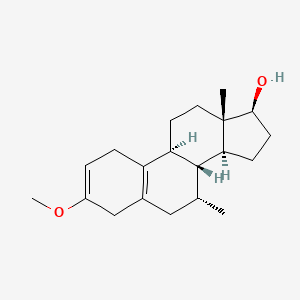

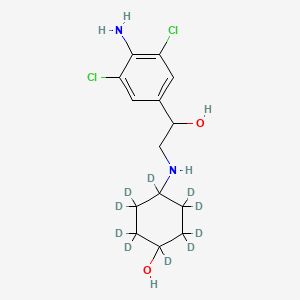

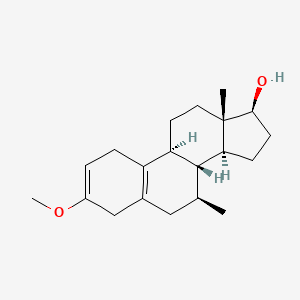

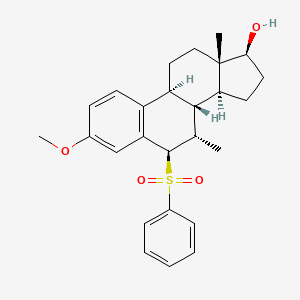

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Carbonic acid, 4-[2-[[2-(acetylamino)-4-(methylthio)-1-oxobutyl]amino]ethyl]-1,2-phenylene diethyl e](/img/new.no-structure.jpg)

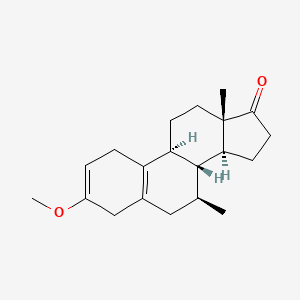

![[(8R,9S,13S,14S,17R)-3-methoxy-13-methyl-6-oxo-8,9,11,12,14,15,16,17-octahydro-7H-cyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B585709.png)